molecular formula C13H9N4O3+ B12761394 Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt CAS No. 72152-89-7

Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt

Cat. No.: B12761394
CAS No.: 72152-89-7
M. Wt: 269.24 g/mol
InChI Key: INMMBAGVCXFDIH-UHFFFAOYSA-O
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Description

Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt is a diazonium compound with the molecular formula C13H8N4O3. This compound is known for its vibrant color and is often used in dye chemistry. It is a derivative of benzenediazonium and contains an azo group (-N=N-) linked to a phenyl ring substituted with carboxylic acid and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt typically involves the diazotization of aniline derivatives followed by azo coupling. The process begins with the nitration of aniline to form nitroaniline, which is then reduced to form the corresponding amine. This amine undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is then coupled with a phenol derivative under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reactions are typically carried out in the presence of copper(I) salts or other catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The compound exerts its effects primarily through the formation of azo bonds. The diazonium group is highly reactive and can form stable bonds with various nucleophiles. This reactivity is harnessed in dye chemistry and molecular labeling. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in dye chemistry and molecular labeling applications.

Properties

CAS No.

72152-89-7

Molecular Formula

C13H9N4O3+

Molecular Weight

269.24 g/mol

IUPAC Name

4-[(3-carboxy-4-hydroxyphenyl)diazenyl]benzenediazonium

InChI

InChI=1S/C13H8N4O3/c14-15-8-1-3-9(4-2-8)16-17-10-5-6-12(18)11(7-10)13(19)20/h1-7H,(H-,16,18,19,20)/p+1

InChI Key

INMMBAGVCXFDIH-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+]#N

Origin of Product

United States

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